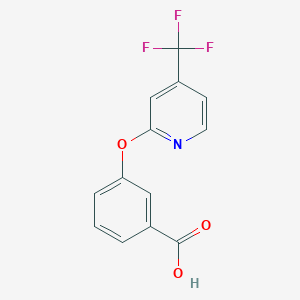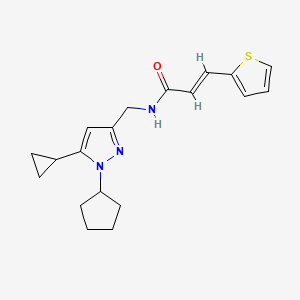![molecular formula C13H20FNO4S2 B2951360 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1421531-68-1](/img/structure/B2951360.png)
2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound that features a combination of fluorine, methoxy, sulfonamide, and methylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the sulfonamide linkage and the attachment of the methylsulfanyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: to introduce the fluorine and methoxy groups.
Sulfonamide formation: through the reaction of sulfonyl chlorides with amines.
Thioether formation: by reacting thiols with alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism by which 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol include other sulfonamides, thioethers, and fluorinated organic molecules. What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties. Similar compounds include:
- 5-fluoro-2-methoxybenzenesulfonamide
- 4-(methylsulfanyl)butan-2-ol
- 2-fluoro-5-methylbenzenesulfonyl chloride
Eigenschaften
IUPAC Name |
5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTODDJIWJFCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)
![2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B2951281.png)
![11-[2-(2,4-dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2951282.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)
![ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)
![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)
![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)
![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B2951300.png)
